molecular formula C36H42N2O9 B6289881 Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH CAS No. 1356004-85-7

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH

Cat. No.: B6289881
CAS No.: 1356004-85-7
M. Wt: 646.7 g/mol
InChI Key: LTJZTRVQGRYLFZ-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group, while the Boc (tert-butoxycarbonyl) group protects the side chain of lysine. The compound also contains a phenyl group and an ethylene glycol moiety, which can influence its solubility and reactivity.

Mechanism of Action

Target of Action

Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. Lysine, being a basic amino acid, often plays a crucial role in protein structure and function through its interaction with other amino acids and its potential for various post-translational modifications.

Mode of Action

This compound is used as a reagent in Fmoc solid-phase peptide synthesis . In this process, it is used to add a lysine residue to a growing peptide chain. The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups serve as protective groups that prevent unwanted reactions during the synthesis process. Once the lysine residue has been added to the peptide, these protective groups can be removed to allow further reactions to occur .

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . This suggests that Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Temporal Effects in Laboratory Settings

It is known that this compound can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Properties

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N2O9/c1-36(2,3)47-34(42)37-20-9-8-14-31(33(41)45-22-24-15-17-25(18-16-24)44-21-19-32(39)40)38-35(43)46-23-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h4-7,10-13,15-18,30-31H,8-9,14,19-23H2,1-3H3,(H,37,42)(H,38,43)(H,39,40)/t31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJZTRVQGRYLFZ-HKBQPEDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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